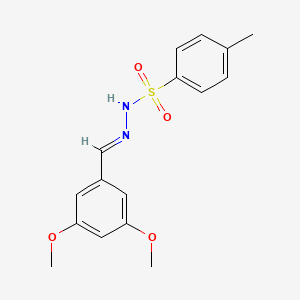

N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are typically formed by the reaction of hydrazines with aldehydes or ketones. This particular compound features a benzylidene group substituted with methoxy groups at the 3 and 5 positions, and a sulfonohydrazide group attached to a methylbenzene ring.

Mecanismo De Acción

Target of Action

Similar compounds such as benzylidene-hydrazone analogs have been reported to exhibit significant anti-tyrosinase activities . Tyrosinase is a multifunctional copper-containing enzyme involved in the production of melanin and other pigments from tyrosine by oxidation .

Mode of Action

It is suggested that similar compounds may inhibit tyrosinase activity, thereby preventing the formation of melanin . The structure–activity relationship study of the novel constructed analogs was fully discussed . Kinetic study of compound 4i showed uncompetitive inhibition towards tyrosinase .

Biochemical Pathways

It can be inferred that the compound may interfere with the melanogenesis pathway by inhibiting tyrosinase, a key enzyme in this pathway .

Pharmacokinetics

A related compound, pterostilbene, has been shown to have high oral bioavailability and wide tissue distribution . Pterostilbene, a dimethoxy analog of resveratrol, demonstrated greater bioavailability and total plasma levels of both the parent compound and metabolites than resveratrol .

Result of Action

Similar compounds have been reported to exhibit significant anti-tyrosinase activities, which could potentially lead to a reduction in melanin production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3,5-dimethoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzylidene derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

Similar Compounds

N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonohydrazide group.

3,5-dimethoxybenzylidene hydrazones: Compounds with similar benzylidene and hydrazone groups but different substituents.

Uniqueness

N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of both methoxy groups and a sulfonohydrazide group, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Actividad Biológica

N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound classified as a hydrazone, characterized by a carbon-nitrogen double bond (C=N). This compound is synthesized through the condensation reaction of 3,5-dimethoxybenzaldehyde with 4-methylbenzenesulfonohydrazide, typically in solvents such as ethanol or methanol under reflux conditions. The resulting compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₈N₂O₄S

- Molecular Weight : 334.39 g/mol

- CAS Number : 676147-57-2

The structure features methoxy groups at the 3 and 5 positions of the benzylidene moiety, contributing to its unique chemical reactivity and potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's antibacterial activity was found to be comparable to that of established antibiotics, suggesting its potential as a therapeutic agent.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenged free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases .

Tyrosinase Inhibition

One of the notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme involved in melanin production. Studies have shown that this compound can significantly reduce tyrosinase activity in B16F10 melanoma cells, making it a candidate for treating hyperpigmentation disorders .

Case Study: Tyrosinase Inhibition in B16F10 Cells

| Concentration (µM) | Tyrosinase Activity (Relative to Control) |

|---|---|

| 0 | 100% |

| 5 | 80% |

| 10 | 60% |

| 20 | 40% |

This table illustrates the concentration-dependent inhibition of tyrosinase activity by the compound, indicating its potential utility in cosmetic applications aimed at reducing skin pigmentation.

Cytotoxicity Studies

Cytotoxicity assessments revealed that this compound did not exhibit significant toxicity at concentrations up to 20 µM over a period of 72 hours in B16F10 cells . This safety profile is advantageous for potential therapeutic applications.

The biological activities of this compound can be attributed to its structural features:

- Antimicrobial Activity : Likely due to the hydrazone functional group which interacts with microbial cell membranes.

- Antioxidant Properties : The methoxy groups may play a role in stabilizing free radicals.

- Tyrosinase Inhibition : The compound's structure allows it to bind effectively to the active site of tyrosinase, blocking substrate access and inhibiting melanin synthesis.

Propiedades

IUPAC Name |

N-[(E)-(3,5-dimethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-12-4-6-16(7-5-12)23(19,20)18-17-11-13-8-14(21-2)10-15(9-13)22-3/h4-11,18H,1-3H3/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBBMYIHQHIDEB-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.